Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, 8-methyl-8-azabicyclo(3.2.1)oct-2-yl ester, (1R-endo)-
Description
Tricyclo(3.3.1.1³,⁷)decane-1-carboxylic acid, 8-methyl-8-azabicyclo[3.2.1]oct-2-yl ester, (1R-endo)-, is a complex bicyclic and tricyclic hybrid molecule with a unique stereochemical configuration. Its structure comprises:
- Tricyclo(3.3.1.1³,⁷)decane backbone: A rigid tricyclic framework providing steric constraints that influence reactivity and binding properties.
- (1R-endo) stereochemistry: This configuration dictates spatial orientation, impacting molecular interactions and biological activity.
Properties
CAS No. |
87395-60-6 |
|---|---|
Molecular Formula |
C19H29NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-2-yl) adamantane-1-carboxylate |
InChI |
InChI=1S/C19H29NO2/c1-20-15-2-4-16(20)17(5-3-15)22-18(21)19-9-12-6-13(10-19)8-14(7-12)11-19/h12-17H,2-11H2,1H3 |
InChI Key |
UIGHAFKYTZOCKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1C(CC2)OC(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 8-Methyl-8-Azabicyclo[3.2.1]octane Fragment
The 8-azabicyclo[3.2.1]octane scaffold is a well-studied bicyclic amine core found in tropane alkaloids. Its preparation is critical for the final ester synthesis.
- Enantioselective Construction:
Recent advances focus on enantioselective synthesis of this bicyclic scaffold, either by stereocontrolled cyclization of acyclic precursors or desymmetrization of tropinone derivatives. - Hydrogenation and Protection Steps:
For example, hydrogenation of (3-endo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl methanol using palladium hydroxide on carbon in ethanol under hydrogen atmosphere yields the bicyclic amine intermediate. This is followed by protection with di-tert-butyl dicarbonate in basic aqueous dioxane to afford the protected amine ester intermediate with high yield (~81%).
Preparation of Tricyclo[3.3.1.1^3,7]decane-1-carboxylic Acid
- This tricyclic acid is synthesized or procured as a key building block. It is characterized by a rigid tricyclic framework that imparts unique steric and electronic properties to the final ester.
- The acid is typically purified and characterized by melting point and density measurements to ensure quality before esterification.
Esterification to Form the Final Compound
- Reaction Conditions:
Esterification is commonly performed using the tricyclic carboxylic acid and the bicyclic amine alcohol under controlled temperature and pH conditions. - Solvents and Catalysts:
Dichloromethane or ethanol are typical solvents. Catalysts such as acid catalysts or coupling agents (e.g., DCC, EDC) may be employed to facilitate ester bond formation. - Temperature Control:
Maintaining moderate temperatures (room temperature to slightly elevated) is essential to preserve stereochemistry and maximize yield. - Purification:
The product is purified by chromatographic techniques or recrystallization to achieve high purity and correct stereochemical configuration.
Summary Table of Preparation Steps
| Step | Starting Material(s) | Reaction Conditions | Key Reagents/Catalysts | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Synthesis of 8-methyl-8-azabicyclo[3.2.1]octane derivative | (3-endo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl methanol | Hydrogenation at 20 °C, 55 psi H2, 18-66 h | Pd(OH)2/C, ethanol, HCl | ~81% | Protection with di-tert-butyl dicarbonate in dioxane/NaOH |
| 2. Preparation of tricyclo[3.3.1.1^3,7]decane-1-carboxylic acid | Cyclization or procurement | Standard purification | - | - | Characterized by melting point and density |
| 3. Esterification | Tricyclic acid + bicyclic amine alcohol | Room temperature, controlled pH | Acid catalyst or coupling agents, DCM or ethanol | Variable | Requires stereochemical control |
Research Findings and Notes
- The stereochemical integrity of the bicyclic amine is crucial for biological activity and is maintained by enantioselective synthesis or stereospecific hydrogenation steps.
- The esterification step must avoid racemization; thus, mild conditions and appropriate catalysts are selected.
- The compound’s stability under standard laboratory conditions allows for routine handling, but extreme pH or temperature can degrade the ester bond.
- The synthetic route is adaptable for scale-up in pharmaceutical intermediate production due to relatively high yields and straightforward purification.
Chemical Reactions Analysis
Types of Reactions
Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, 8-methyl-8-azabicyclo(3.2.1)oct-2-yl ester, (1R-endo)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, 8-methyl-8-azabicyclo(3.2.1)oct-2-yl ester, (1R-endo)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, 8-methyl-8-azabicyclo(3.2.1)oct-2-yl ester, (1R-endo)- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Functional Group and Stereochemical Impact
Ester vs. Carboxylic Acid: The target compound’s ester group (vs. Example: Ethyl benzoylecgonine (Cocaethylene) in shares ester functionality, linked to stimulant effects in vivo.
Stereochemical Differences :
- The (1R-endo) configuration contrasts with exo stereoisomers (e.g., Cocaethylene’s exo,exo configuration in ), which may alter receptor binding kinetics.
Azabicyclo Substitutions: 8-Methyl group: Enhances metabolic stability compared to unmethylated analogs (e.g., 8-azabicyclo[3.2.1]octane-3,6-diol derivatives in ).
Biological Activity
Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, 8-methyl-8-azabicyclo(3.2.1)oct-2-yl ester, commonly referred to as a tricyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a tricyclic framework that includes a carboxylic acid functional group, which plays a significant role in its biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 219.31 g/mol. Its structure is notable for the presence of both the tricyclic system and the azabicyclo moiety, which contribute to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.31 g/mol |
| Melting Point | 170–176 °C |
| Solubility | Soluble in ethanol and ether; poorly soluble in water |
The biological activity of Tricyclo(3.3.1.13,7)decane-1-carboxylic acid derivatives is primarily attributed to their ability to interact with specific molecular targets within biological systems. These interactions often involve binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes.
Research indicates that this compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions such as cancer and pain management.
Anticancer Properties
Recent studies have highlighted the anticancer potential of Tricyclo(3.3.1.13,7)decane derivatives. For instance, compounds within this class have been evaluated for their cytotoxic effects against various human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Analgesic Effects
Additionally, research has identified the analgesic properties of certain derivatives of this compound, particularly those that selectively target neurotensin receptors (NTS2). These compounds have demonstrated significant analgesic activity in animal models, suggesting their potential for development into pain management therapies .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against a range of bacterial strains, making it a candidate for further exploration in the field of antimicrobial drug development.
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of Tricyclo(3.3.1.13,7)decane derivatives on human cancer cell lines, several compounds exhibited significant growth inhibition at sub-micromolar concentrations. The most potent derivative showed IC50 values lower than those observed for standard chemotherapeutics like arsenic trioxide .
Study 2: Neurotensin Receptor Interaction
Another investigation focused on the interaction between Tricyclo(3.3.1.13,7)decane derivatives and neurotensin receptors revealed that specific modifications to the structure enhanced receptor binding affinity and selectivity, leading to improved analgesic efficacy in preclinical models .
Q & A
Q. What spectroscopic techniques are recommended to confirm the stereochemistry of tricyclo-decane derivatives?
Methodological Answer: To confirm stereochemistry, use:
- X-ray crystallography for definitive spatial arrangement (e.g., describes InChIKey and SMILES data for related bicyclic compounds).
- Nuclear Overhauser Effect (NOE) NMR to analyze spatial proximity of protons (e.g., highlights NOE for bicyclo-decane analogs).
- Computational modeling (e.g., Density Functional Theory) to compare predicted and observed spectra .
Advanced Question
Q. How can computational reaction design improve the synthesis of 8-methyl-8-azabicyclo[3.2.1]oct-2-yl esters?
Methodological Answer:
- Apply quantum chemical calculations (e.g., ICReDD’s reaction path search methods) to predict transition states and intermediates ().
- Use machine learning to analyze experimental datasets and identify optimal conditions (e.g., solvent, temperature) for yield enhancement .
- Validate with microkinetic modeling to simulate reaction pathways and side-product formation .
Basic Question
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Refer to Safety Data Sheets (SDS) for hazard-specific guidelines (e.g., outlines first-aid measures for related bicyclic compounds).
- Use PPE (gloves, goggles, lab coats) and fume hoods during synthesis.
- Implement emergency protocols for inhalation/skin exposure (e.g., emphasizes ventilation and medical consultation) .
Advanced Question
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Cross-validation : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables ().
- Purity analysis : Use HPLC-MS to detect impurities (e.g., ’s molecular formula validation).
- Structural analogs : Compare activity of derivatives to identify critical functional groups (e.g., lists ester variants with modified bioactivity) .
Basic Question
Q. What synthetic routes are commonly used to construct the tricyclo(3.3.1.1<sup>3,7</sup>)decane core?
Methodological Answer:
- Cycloaddition reactions : Diels-Alder or [2+2] cycloadditions to form fused rings ().
- Acid-catalyzed cyclization : For intramolecular esterification (e.g., ’s β-lactam synthesis).
- Ring-closing metathesis : To assemble bicyclic intermediates (e.g., ’s azabicyclo derivatives) .
Advanced Question
Q. What strategies optimize enantiomeric purity during synthesis?
Methodological Answer:
- Chiral catalysts : Use transition-metal complexes (e.g., Ru-based) for asymmetric induction ().
- Chiral chromatography : Separate enantiomers using columns with chiral stationary phases (e.g., ’s tert-butyl ester purification).
- Dynamic kinetic resolution : Combine racemization and selective crystallization () .
Basic Question
Q. How is the ester functional group characterized in this compound?
Methodological Answer:
- IR spectroscopy : Identify carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ ().
- <sup>1</sup>H NMR : Detect ester protons (δ 4.0–4.5 ppm) and adjacent methyl groups ().
- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., ’s molecular weight: 423.46 g/mol) .
Advanced Question
Q. How can solvent effects on reactivity be modeled computationally?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
